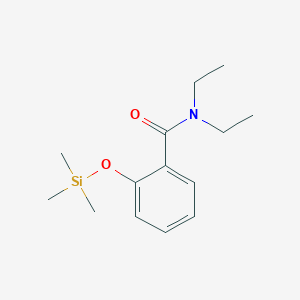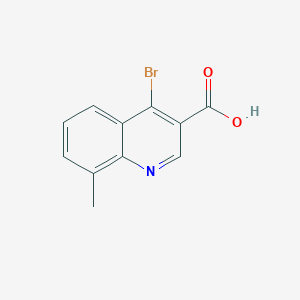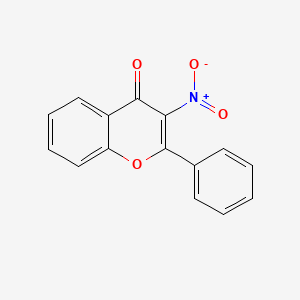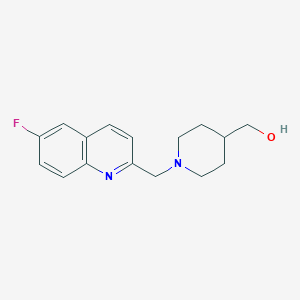![molecular formula C18H12N2O B11849781 4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)
4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-ヒドロキシナフタレン-1-イル)メチリデンアミノ]ベンゾニトリルは、シッフ塩基と呼ばれる有機化合物のクラスに属します。シッフ塩基は、アリル基またはアルキル基に結合した窒素原子を持つ炭素-窒素二重結合の存在によって特徴付けられます。
準備方法
合成経路と反応条件
4-[(2-ヒドロキシナフタレン-1-イル)メチリデンアミノ]ベンゾニトリルの合成は、通常、2-ヒドロキシナフタレンアルデヒドと4-アミノベンゾニトリルの縮合反応によって行われます。反応は通常、還流条件下でエタノール溶媒中で行われます。混合物を高温、通常約100°Cで数時間撹拌して、反応を完了させます。 生成物は、その後、濾過によって単離され、ジクロロメタンなどの適切な溶媒からの再結晶によって精製されます .
工業的生産方法
この化合物の具体的な工業的生産方法は広範にわたって文書化されていませんが、一般的なアプローチは、ラボスケールの合成のスケールアップになるでしょう。これには、収率と純度を高めるための反応条件の最適化、および効率とスケーラビリティを向上させるための連続フロープロセスの実装が含まれます。
化学反応の分析
反応の種類
4-[(2-ヒドロキシナフタレン-1-イル)メチリデンアミノ]ベンゾニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、対応するキノンを形成するために酸化される可能性があります。
還元: イミン基は、2級アミンを形成するために還元される可能性があります。
置換: 芳香族環は、求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: 求電子置換反応は、しばしば臭素(Br₂)や硝酸(HNO₃)などの試薬を使用します。
主な生成物
酸化: キノンおよび関連化合物。
還元: 2級アミン。
置換: 元の化合物のハロゲン化またはニトロ化誘導体。
科学研究の応用
4-[(2-ヒドロキシナフタレン-1-イル)メチリデンアミノ]ベンゾニトリルは、科学研究において幅広い用途があります。
科学的研究の応用
4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile has a wide range of applications in scientific research:
作用機序
4-[(2-ヒドロキシナフタレン-1-イル)メチリデンアミノ]ベンゾニトリルの作用機序は、その官能基を通じて分子標的との相互作用を伴います。ヒドロキシル基とイミン基は、水素結合を形成し、金属イオンと配位して、さまざまな生物学的および化学的プロセスを促進します。 金属イオンをキレート化するこの化合物の能力は、金属酵素の活性を阻害し、微生物の細胞壁を破壊するのに効果的です .
類似化合物の比較
類似化合物
4-{(E)-[(2-ヒドロキシナフタレン-1-イル)メチリデン]アミノ}-1,5-ジメチル-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-3-オン: この化合物は、類似の構造を共有していますが、ピラゾロン部分を備えており、異なる薬理学的特性をもたらします.
N2,N6-ビス(2-(2-ヒドロキシナフタレン-1-イル)フェニル)ピリジン-2,6-ジカルボキサミド: 蛍光と金属イオン検出において異なる用途を持つ、類似の官能基を持つ別のシッフ塩基です.
独自性
4-[(2-ヒドロキシナフタレン-1-イル)メチリデンアミノ]ベンゾニトリルは、ナフタレン環とベンゾニトリル基の特定の組み合わせにより、独特です。これは、明確な電子的および立体的な特性を提供します。 この独自性により、特に安定な金属錯体を形成し、強力な抗菌活性を発揮するのに効果的です .
類似化合物との比較
Similar Compounds
4-{(E)-[(2-Hydroxynaphthalen-1-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: This compound shares a similar structure but includes a pyrazolone moiety, which imparts different pharmacological properties.
N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide: Another Schiff base with similar functional groups but different applications in fluorescence and metal ion detection.
Uniqueness
4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile is unique due to its specific combination of a naphthalene ring and a benzonitrile group, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in forming stable metal complexes and exhibiting strong antimicrobial activity .
特性
分子式 |
C18H12N2O |
|---|---|
分子量 |
272.3 g/mol |
IUPAC名 |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C18H12N2O/c19-11-13-5-8-15(9-6-13)20-12-17-16-4-2-1-3-14(16)7-10-18(17)21/h1-10,12,21H |
InChIキー |
CRSJDEBLYKFEPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11849700.png)



![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)



![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)

![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)

